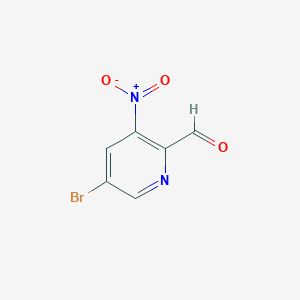
5-Bromo-3-nitropyridine-2-carbaldehyde
Vue d'ensemble
Description
5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .
Synthesis Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitropyridine-2-carbaldehyde consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .Physical And Chemical Properties Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .Applications De Recherche Scientifique
-
Synthesis of Fluorinated Pyridines
- Application: Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method: The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and the Balts-Schiemann reaction .
- Results: Fluoropyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties .
-
Synthesis of Nitropyridines
- Application: Nitropyridines are used in the synthesis of various organic compounds .
- Method: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Dye and Dye Intermediates
- Application: 5-Bromo-3-nitropyridine-2-carbaldehyde can be used as an intermediate in the synthesis of dyes .
- Method: The specific synthesis methods can vary widely depending on the type of dye being produced .
- Results: The resulting dyes can have a wide range of colors and properties, depending on the specific synthesis methods and other compounds used .
-
Synthesis of Biologically Active Substances
- Application: Certain nitropyridines can be used in the synthesis of biologically active substances .
- Method: The specific synthesis methods can vary widely depending on the type of biologically active substance being produced .
- Results: The resulting substances can have a wide range of biological activities, depending on the specific synthesis methods and other compounds used .
-
Synthesis of 2-Substituted-5-Nitro-Pyridines
- Application: 2-Substituted-5-nitro-pyridines can be synthesized from 3-nitropyridine .
- Method: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results: These compounds can be used in various organic synthesis reactions .
-
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Application: 4-Substituted-2-alkylamino-5-nitropyridines can be synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines .
- Method: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .
Propriétés
IUPAC Name |
5-bromo-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725559 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitropyridine-2-carbaldehyde | |
CAS RN |
1086838-46-1 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



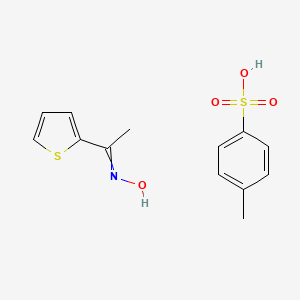

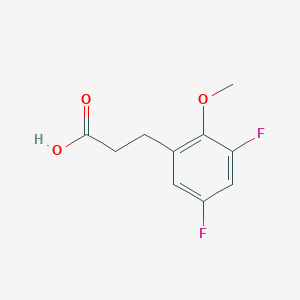
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
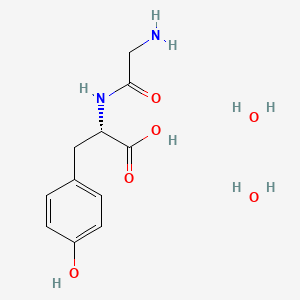


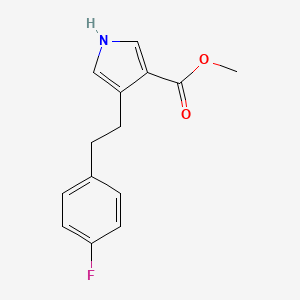

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
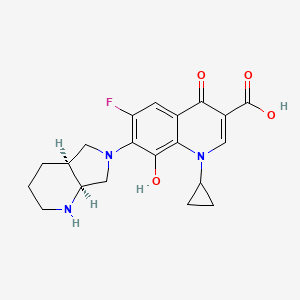
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)